(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Overview
Description
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.09644018 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
One of the notable applications of compounds structurally similar to (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is their antimicrobial activity. For instance, derivatives of 1,3,5-trisubstituted pyrazolines have been synthesized and demonstrated to possess significant antimicrobial properties comparable to standard drugs such as ciprofloxacin and fluconazole. Notably, compounds containing the methoxy group showed heightened antimicrobial activity (Kumar et al., 2012). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been reported as potential antimicrobial and anticancer agents, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Antitumor Activity
Compounds similar to the target molecule have been synthesized and evaluated for their antitumor properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited distinct inhibition on the proliferation of various cancer cell lines, indicating potential application in cancer treatment (Tang & Fu, 2018).
Synthesis and Crystal Structure
The synthesis and crystal structure of similar compounds have been explored in scientific research, which is crucial for understanding their chemical properties and potential applications. For example, a compound named (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was synthesized, and its structure was determined through X-ray diffraction, providing valuable insights into its molecular configuration (Cao et al., 2010).
Biological Activities
Several derivatives of compounds structurally related to this compound have been synthesized and demonstrated to exhibit various biological activities, including herbicidal and insecticidal properties. These compounds were characterized using techniques such as 1H NMR, 13C NMR, and FT-IR, and their biological activities were assessed, revealing favorable results (Wang et al., 2015).
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLXTGOCPDWTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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